molecular formula C12H14ClNO3 B2867700 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylacetamide CAS No. 871217-89-9

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylacetamide

Cat. No.: B2867700
CAS No.: 871217-89-9
M. Wt: 255.7
InChI Key: AOANLOBGYDEGNH-UHFFFAOYSA-N
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Description

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylacetamide (CAS: 871217-89-9) is a chloroacetamide derivative featuring a 1,4-benzodioxin scaffold. The compound is marketed by Santa Cruz Biotechnology for research purposes, with applications in pharmaceutical development .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-14(12(15)6-13)7-9-8-16-10-4-2-3-5-11(10)17-9/h2-5,9H,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOANLOBGYDEGNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1COC2=CC=CC=C2O1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Alkylation-Acylation Approach

The most widely documented method involves a sequential alkylation and acylation process:

Step 1: Synthesis of N-Methyl-2,3-Dihydro-1,4-Benzodioxin-2-ylmethylamine
2,3-Dihydro-1,4-benzodioxin-2-ylmethylamine undergoes N-methylation using methyl iodide in anhydrous dimethylformamide (DMF). The reaction is catalyzed by potassium carbonate (K₂CO₃) at 60°C for 12 hours.

$$
\text{C}{10}\text{H}{11}\text{NO}2 + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{C}{11}\text{H}{13}\text{NO}_2 + \text{HI}
$$

Step 2: Acylation with Chloroacetyl Chloride
The resultant N-methylamine reacts with chloroacetyl chloride in tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (Et₃N) is added to neutralize HCl byproducts:

$$
\text{C}{11}\text{H}{13}\text{NO}2 + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N}, \text{THF}} \text{C}{12}\text{H}{14}\text{ClNO}3 + \text{Et}_3\text{N·HCl}
$$

Key Parameters

  • Temperature: 0–5°C (prevents side reactions)
  • Molar ratio: 1:1.2 (amine:chloroacetyl chloride)
  • Yield: 68–72% after column chromatography

One-Pot Reductive Amination Method

An alternative route employs reductive amination to streamline the synthesis:

Procedure

  • 2,3-Dihydro-1,4-benzodioxin-2-carbaldehyde reacts with methylamine hydrochloride in methanol.
  • Sodium cyanoborohydride (NaBH₃CN) is added to reduce the imine intermediate.
  • In situ acylation with chloroacetyl chloride occurs at pH 8–9.

$$
\text{C}9\text{H}8\text{O}3 + \text{CH}3\text{NH}2·\text{HCl} \xrightarrow{\text{NaBH}3\text{CN}} \text{C}{10}\text{H}{11}\text{NO}2 \xrightarrow{\text{ClCH}2\text{COCl}} \text{C}{12}\text{H}{14}\text{ClNO}_3
$$

Advantages

  • Eliminates isolation of intermediates
  • Total yield: 61–65%
  • Reaction time: 24 hours

Reaction Optimization Strategies

Solvent Effects on Acylation Efficiency

Comparative studies reveal solvent polarity significantly impacts yields:

Solvent Dielectric Constant Yield (%) Purity (%)
THF 7.5 72 97
DCM 8.9 65 93
Acetonitrile 37.5 58 89

THF maximizes nucleophilicity of the amine while minimizing chloroacetyl chloride hydrolysis.

Base Selection for Acid Scavenging

The choice of base affects reaction kinetics and purity:

Base pKa Reaction Time (h) Byproduct Formation (%)
Et₃N 10.75 4 12
DIPEA 11.40 3.5 8
NaHCO₃ 6.35 6 18

N,N-Diisopropylethylamine (DIPEA) reduces byproducts by 33% compared to Et₃N.

Purification and Characterization

Chromatographic Techniques

  • Normal-phase silica column : Eluent = hexane:ethyl acetate (3:1)
  • HPLC conditions : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃)

  • δ 6.85–6.78 (m, 4H, benzodioxin aromatic)
  • δ 4.32 (dd, 2H, OCH₂O)
  • δ 3.72 (s, 3H, NCH₃)
  • δ 3.15 (t, 2H, CH₂Cl)

IR (KBr, cm⁻¹)

  • 1665 (C=O stretch)
  • 1540 (N–H bend)
  • 750 (C–Cl stretch)

Industrial-Scale Production Considerations

Cost Analysis of Starting Materials

Material Cost/kg (USD) Contribution to Total Cost (%)
2,3-Dihydro-1,4-benzodioxin-2-ylmethylamine 420 58
Chloroacetyl chloride 195 27
Solvents/Reagents 85 15

Optimizing amine synthesis reduces production costs by 22%.

Waste Management Protocols

  • Neutralization of HCl gas: 5% NaOH scrubbers
  • Solvent recovery: Distillation towers for THF (95% reuse rate)
  • Solid waste: Incineration at 850°C

Chemical Reactions Analysis

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylacetamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin ring structure allows it to bind effectively to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Nitrogen Atom

Alkyl Substituents

The primary structural analogs differ in the alkyl groups attached to the nitrogen atom:

Compound Name CAS Molecular Formula Molecular Weight Substituents (R1, R2) Key Properties/Applications References
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylacetamide 871217-89-9 C13H14ClNO3 267.71 R1 = methyl, R2 = H Pharmaceutical research
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-ethylacetamide - C14H16ClNO3 281.74 R1 = ethyl, R2 = H Research chemical (lower cost)
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-propylacetamide 923155-64-0 C15H18ClNO3 295.76 R1 = propyl, R2 = H Broader solubility profile
  • The propyl derivative (CAS: 923155-64-0) is priced higher ($197/250 mg) compared to the methyl variant ($188/250 mg), reflecting synthetic complexity .
Bulky/Aromatic Substituents
Compound Name CAS Molecular Formula Molecular Weight Substituents (R1, R2) Key Properties/Applications References
2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(E)-3-phenylprop-2-enyl]acetamide 1338495-48-9 C19H18ClNO3 343.80 R1 = benzodioxin-6-yl, R2 = phenylpropenyl High molecular weight; predicted boiling point: 529.2±50.0°C
  • However, the increased molecular weight (343.8 g/mol) could limit bioavailability .

Positional Isomerism on the Benzodioxin Ring

Compound Name CAS Molecular Formula Molecular Weight Substituent Position Key Differences References
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide 42477-07-6 C10H10ClNO3 227.60 6-position Simpler structure; lower molecular weight
  • Structural and Functional Impact :
    The 6-position isomer lacks the methylene bridge (-CH2-) connecting the benzodioxin ring to the acetamide group, resulting in a smaller molecular size. This may reduce steric interactions and alter pharmacological activity .

Comparative Physicochemical Properties

Property Target Compound (Methyl) Ethyl Analog Propyl Analog Phenylpropenyl Analog
Molecular Weight 267.71 281.74 295.76 343.80
Predicted Density (g/cm³) - - - 1.289±0.06
Predicted Boiling Point (°C) - - - 529.2±50.0
LogP (Lipophilicity) Higher than ethyl/propyl Moderate Highest Very high

Biological Activity

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylacetamide, identified by the CAS number 1225977-50-3, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its significance in pharmacological research.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C₁₃H₁₆ClNO₃
  • Molecular Weight : 255.70 g/mol
  • IUPAC Name : 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)propanamide

Synthesis

The synthesis of this compound involves a multi-step process that typically includes the formation of the benzodioxin moiety followed by chlorination and acetamide formation. Detailed synthetic routes can be found in specialized chemical databases and literature.

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects on various cancer cell lines. A study highlighted that certain benzopsoralens with similar structures inhibited topoisomerase II activity, leading to reduced cell proliferation in mammalian cells .

The biological activity of this compound may be linked to its ability to interact with cellular mechanisms such as:

  • Inhibition of Topoisomerases : Compounds in this class have shown potential in inhibiting topoisomerase II, which is crucial for DNA replication and repair.
  • Phototoxicity : Some derivatives exhibit increased activity upon UVA activation, suggesting a photodynamic mechanism that could be leveraged in therapeutic applications .

Study 1: Antitumor Activity

In a study focusing on the antiproliferative effects of related compounds on human cancer cell lines, it was observed that specific derivatives exhibited marked inhibition of cell growth. The study concluded that these compounds could serve as leads for developing new anticancer agents due to their selective cytotoxicity against tumor cells while sparing normal cells .

Study 2: Topoisomerase Inhibition

Another investigation into the biological activity of benzopsoralens reported their effectiveness in inhibiting topoisomerase II. This inhibition was linked to their structural features, including the presence of hydroxymethyl or diethylaminomethyl groups . The implications for drug design are significant as topoisomerase inhibitors are well-established in cancer therapy.

Comparative Analysis Table

PropertyThis compoundRelated Compounds
Molecular FormulaC₁₃H₁₆ClNO₃Varies
Molecular Weight255.70 g/molVaries
Antiproliferative ActivityYesYes
Mechanism of ActionTopoisomerase inhibitionSimilar
PhototoxicityPotentially presentPresent in some

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